molecular formula C18H14O5 B2409588 Methyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate CAS No. 449737-90-0

Methyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate

Cat. No.: B2409588
CAS No.: 449737-90-0
M. Wt: 310.305
InChI Key: ZUFBEEKVXWBESD-UHFFFAOYSA-N
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Description

. This compound is characterized by its unique structure, which includes a chromen-7-yl moiety, making it an interesting subject for scientific studies.

Scientific Research Applications

Methyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studies have explored its potential as a bioactive compound with various biological activities.

    Medicine: Research is ongoing to investigate its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Safety and Hazards

Without specific safety data, it’s difficult to comment on the potential hazards of “Methyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate”. As with all chemicals, it should be handled with appropriate care and protective equipment .

Future Directions

The study of coumarin derivatives, including “Methyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate”, is a rich field of research due to their diverse biological activities. Future research could explore the synthesis of new derivatives, their biological activities, and their potential applications in medicine and other fields .

Preparation Methods

The synthesis of Methyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate typically involves the reaction of 4-oxo-3-phenylchromen-7-ol with methyl bromoacetate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Methyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester moiety, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of Methyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate involves its interaction with specific molecular targets and pathways. For instance, its potential anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes and cytokines. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Methyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate can be compared with similar compounds such as:

  • Methyl 2-(2-methyl-4-oxo-3-phenylchromen-7-yl)oxyacetate
  • Methyl 2-(4-methyl-2-oxo-3-phenylchromen-7-yl)oxyacetate

These compounds share structural similarities but differ in the substitution patterns on the chromen-7-yl moiety. The unique structure of this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O5/c1-21-17(19)11-22-13-7-8-14-16(9-13)23-10-15(18(14)20)12-5-3-2-4-6-12/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUFBEEKVXWBESD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of 7-Hydroxy isoflavone (35 grams, 147 mmol), anhydrous K2CO3 (84 grams, 608 mmol) in anhydrous acetone (500 mL) was added ethyl bromo acetate (29 grams, 174 mmol) and refluxed for 8 hours. Acetone was distilled and water (500 mL) was added. Crude 49 was filtered, dried, and recrystallized from toluene to give pure 49 (33 grams, 72.4%) as a white shining powder. The melting point was found to be 105-106.5° C. The structure was confirmed with IR and NMR. IHNMR (CDCl3) δ 1.31 (t, 3H, OCH2, CH3), 4.30 (q, 2H, OCH2, CH3), 4.70 (s, 2H, OCH2), 6.84 (d, 1H, Ar), 7.05 (dd, 1H, Ar), 7.41 (m, 3H, Ar), 7.57 (m, 2H, Ar), 7.97 (s, 1H, Pyran), 8.24 (d, 1H, Ar).
Quantity
35 g
Type
reactant
Reaction Step One
Name
Quantity
84 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
29 g
Type
reactant
Reaction Step Two
Name
Yield
72.4%

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